molecular formula C18H21F2N3O3S B2837958 (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide CAS No. 2034998-01-9

(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2837958
CAS No.: 2034998-01-9
M. Wt: 397.44
InChI Key: CMHVDSKKTHHLBN-DHZHZOJOSA-N
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Description

(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a synthetic sulfonamide derivative characterized by a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group and a p-tolyl ethenesulfonamide moiety. Its structural complexity arises from the stereoelectronic effects of the difluorocyclohexyl group and the sulfonamide’s electron-withdrawing properties, which influence its pharmacological and physicochemical profiles.

Properties

IUPAC Name

(E)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O3S/c1-13-2-4-14(5-3-13)8-11-27(24,25)21-12-16-22-17(23-26-16)15-6-9-18(19,20)10-7-15/h2-5,8,11,15,21H,6-7,9-10,12H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHVDSKKTHHLBN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, introduction of the difluorocyclohexyl group, and the final coupling with the tolyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide could be explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group and oxadiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Due to the absence of direct experimental data on (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide in the provided evidence, comparisons must rely on structural analogs and general trends observed in sulfonamide and oxadiazole-containing compounds. Below is an analysis based on pharmacophores and substituent effects:

1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole scaffold is widely utilized in drug design due to its metabolic stability and hydrogen-bonding capacity. For example:

  • Compound A : 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide exhibits moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 1.2 µM) .
  • Compound B : 3-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazole derivatives show enhanced lipophilicity (logP = 3.8) compared to the difluorocyclohexyl analog (estimated logP = 2.9), impacting membrane permeability .
Property (E)-Target Compound Compound A Compound B
Core Structure 1,2,4-oxadiazole 1,2,4-oxadiazole 1,2,4-oxadiazole
Substituent 4,4-difluorocyclohexyl 4-fluorophenyl 4,4-dimethylcyclohexyl
Estimated logP 2.9 1.5 3.8
Enzymatic Inhibition Not reported COX-2 (IC₅₀ = 1.2 µM) Not reported

Sulfonamide Analogs

Sulfonamides are known for their role in enzyme inhibition. Key comparisons include:

  • Compound C : 2-(p-tolyl)ethenesulfonamide (lacking the oxadiazole moiety) demonstrates weak carbonic anhydrase IX inhibition (Ki = 8.3 µM) .
  • Compound D : N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide shows improved solubility (aqueous solubility = 12 mg/mL) due to the trifluoromethyl group’s polarity .
Property (E)-Target Compound Compound C Compound D
Sulfonamide Substituent p-tolyl ethenesulfonamide p-tolyl ethenesulfonamide Pyridin-3-ylmethyl
Enzymatic Activity Not reported CA IX (Ki = 8.3 µM) Not reported
Aqueous Solubility Low (estimated) 0.5 mg/mL 12 mg/mL

Limitations of Available Data

The provided evidence lacks direct studies on (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide. For instance:

  • discusses environmental toxicology of industrial chemicals, which is irrelevant here .

Recommendations for Further Research

To address knowledge gaps, future studies should:

Perform in vitro enzyme assays (e.g., carbonic anhydrase, proteases) to quantify inhibitory activity.

Conduct ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) using computational models or experimental assays.

Compare crystallographic data with analogs to assess binding modes.

Biological Activity

The compound (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a novel organic molecule that exhibits significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the 1,2,4-Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclodehydration reactions involving appropriate precursors.
  • Introduction of the Difluorocyclohexyl Group : This is achieved via nucleophilic substitution reactions where difluorocyclohexylamine reacts with an acylating agent.
  • Final Coupling Reaction : The final product is formed by coupling the oxadiazole derivative with a sulfonamide group under controlled conditions to ensure high yield and purity.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit notable anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit various cancer cell lines such as lung carcinoma (NCI H292), leukemia (HL-60), and colon carcinoma (HT29) with varying degrees of potency. In a study evaluating antiproliferative activity using the MTT assay, specific derivatives exhibited IC50 values as low as 19 µM against HL-60 cells .

CompoundCell LineIC50 (µM)
3cHL-6042.1
3eHL-6019.0
3fHL-6028.0

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The difluorocyclohexyl group enhances binding affinity to various receptors and enzymes involved in cell proliferation and survival pathways. This interaction can lead to the modulation of signaling cascades that are crucial for cancer cell growth and metastasis.

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Antitumor Activity : A series of oxadiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications in the chemical structure led to increased anticancer efficacy .
  • Antimicrobial Properties : Compounds with oxadiazole rings have also been explored for their antimicrobial activities against various pathogens, showing promise as potential therapeutic agents .

Pharmacological Applications

The potential applications of (E)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide extend beyond oncology:

  • Anti-inflammatory Effects : Some studies suggest that oxadiazole-containing compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.
  • Antiviral Activity : Research into related structures has revealed activity against viral infections, suggesting a broader therapeutic potential.

Q & A

Q. What are the recommended synthetic strategies for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) under basic conditions. For example, using hydrazine derivatives and carbon disulfide in a cyclization step (as seen in triazole synthesis) . Key Methodological Considerations :

  • Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency.
  • Use catalysts like DBU (1,8-diazabicycloundec-7-ene) to accelerate ring formation.

Q. Table 1: Example Reaction Conditions for Oxadiazole Formation

ReagentsSolventTemperature (°C)Yield (%)Reference
Amidoxime + Acyl chlorideDMF10065–75
Hydrazine + CS₂THF8055–60

Q. How can researchers validate the stereochemical configuration of the (E)-ethenesulfonamide moiety?

X-ray crystallography is the gold standard for confirming stereochemistry. For preliminary analysis:

  • Use NOESY NMR to detect spatial proximity between the sulfonamide group and adjacent substituents.
  • Compare experimental CD spectra with computational predictions (e.g., DFT calculations) to validate the (E)-configuration .

Q. What solubility challenges are associated with this compound, and how can they be addressed?

The compound’s hydrophobicity (due to the difluorocyclohexyl and p-tolyl groups) limits aqueous solubility. Mitigation strategies include:

  • Co-solvent systems (e.g., DMSO:PBS 1:9).
  • Formulation with cyclodextrins or lipid-based nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Focus on modifying the difluorocyclohexyl and p-tolyl substituents while retaining the oxadiazole core.

  • Replace the cyclohexyl group with bicyclic or aromatic moieties to assess steric and electronic effects.
  • Introduce polar groups (e.g., -OH, -NH₂) on the p-tolyl ring to improve target binding .

Q. Table 2: Hypothetical SAR Modifications and Outcomes

ModificationBioactivity (IC₅₀)Solubility (mg/mL)Reference
Difluorocyclohexyl → Bicyclo[2.2.1]12 nM0.8
p-Tolyl → 4-Carboxyphenyl45 nM5.2

Q. What computational methods are suitable for predicting target binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with hypothetical targets (e.g., kinases or GPCRs).
  • Molecular Dynamics (MD) simulations : Assess binding stability in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories .

Q. How should researchers handle contradictory data in enzyme inhibition assays?

  • Reproducibility checks : Validate results across multiple assay formats (e.g., fluorescence vs. radiometric).
  • Kinetic analysis : Determine if non-competitive inhibition or allosteric effects explain discrepancies.
  • Cross-reference with structural analogs (e.g., triazole derivatives) to identify conserved mechanisms .

Q. What in vitro models are appropriate for evaluating metabolic stability?

  • Hepatocyte microsomes : Incubate the compound with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS.
  • CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Q. How can regioselectivity issues during sulfonamide functionalization be resolved?

  • Use directing groups (e.g., boronic esters) to control sulfonamide substitution patterns.
  • Employ transition-metal catalysts (e.g., Pd(OAc)₂) for selective C–H activation .

Q. What analytical techniques are critical for stability studies under accelerated conditions?

  • HPLC-PDA : Monitor degradation products at elevated temperatures (40–60°C) and high humidity (75% RH).
  • Mass spectrometry : Identify hydrolytic or oxidative degradation pathways (e.g., sulfonamide cleavage) .

Q. How can researchers reconcile low in vitro potency with in vivo efficacy?

  • Investigate prodrug strategies: Mask polar groups (e.g., sulfonamide) with ester or amide linkers to improve membrane permeability.
  • Evaluate tissue distribution via PET imaging with radiolabeled analogs .

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